2-Halogen Requirement in Rh-Catalyzed Asymmetric Suzuki Coupling
Unsubstituted pyridine boronic acids are completely unsuitable as coupling partners in rhodium-catalyzed asymmetric Suzuki-Miyaura reactions, yielding no product [1]. However, introducing a halogen at the 2-position of the pyridine ring—as in 3-bromo-2-chloropyridine-4-boronic acid—enables the reaction to proceed efficiently [1]. This modification is essential for accessing the desired enantioenriched products.
| Evidence Dimension | Reactivity in Rh-catalyzed asymmetric Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Reaction proceeds; halogen at 2-position enables coupling |
| Comparator Or Baseline | Unsubstituted pyridine boronic acids: Reaction fails (unsuitable) |
| Quantified Difference | Target reacts; comparator shows no reaction |
| Conditions | Rhodium-catalyzed asymmetric Suzuki-Miyaura coupling conditions (as described in Nature Communications, 2017) |
Why This Matters
This demonstrates that 3-bromo-2-chloropyridine-4-boronic acid is a viable substrate for asymmetric catalysis where simpler pyridine boronic acids fail, making it a critical building block for synthesizing chiral, three-dimensional drug-like molecules.
- [1] L. J. S. Fairlamb et al., "Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates," Nature Communications, 2017, 8, 15762. View Source
